
3-Bromo-5-(morpholine-3-amido)benzoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(morpholine-3-amido)benzoic acid hydrochloride is a chemical compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of a bromine atom at the third position and a morpholine-3-amido group at the fifth position on the benzoic acid ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(morpholine-3-amido)benzoic acid hydrochloride typically involves a multi-step process:
Bromination: The starting material, benzoic acid, undergoes bromination to introduce a bromine atom at the third position.
Amidation: The brominated benzoic acid is then reacted with morpholine to form the morpholine-3-amido derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to accelerate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(morpholine-3-amido)benzoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acid derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
3-Bromo-5-(morpholine-3-amido)benzoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(morpholine-3-amido)benzoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and morpholine-3-amido group play crucial roles in binding to these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-iodobenzoic acid: Similar in structure but with an iodine atom instead of a morpholine-3-amido group.
3-Amino-5-bromobenzoic acid: Contains an amino group instead of a morpholine-3-amido group.
3-Bromo-5-nitrobenzoic acid: Contains a nitro group instead of a morpholine-3-amido group.
Uniqueness
3-Bromo-5-(morpholine-3-amido)benzoic acid hydrochloride is unique due to the presence of the morpholine-3-amido group, which imparts specific chemical and biological properties. This group enhances its solubility and reactivity, making it suitable for a wide range of applications in research and industry.
Propriétés
Formule moléculaire |
C12H14BrClN2O4 |
|---|---|
Poids moléculaire |
365.61 g/mol |
Nom IUPAC |
3-bromo-5-(morpholine-3-carbonylamino)benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H13BrN2O4.ClH/c13-8-3-7(12(17)18)4-9(5-8)15-11(16)10-6-19-2-1-14-10;/h3-5,10,14H,1-2,6H2,(H,15,16)(H,17,18);1H |
Clé InChI |
AOGAHZKCPNMQDU-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(N1)C(=O)NC2=CC(=CC(=C2)C(=O)O)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


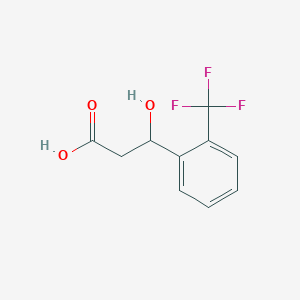
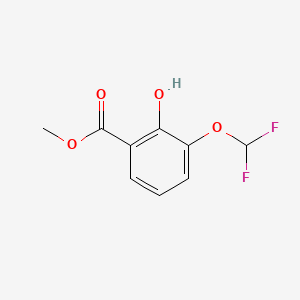
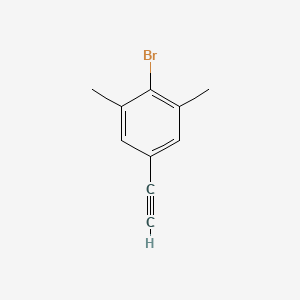
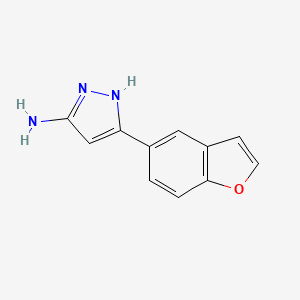
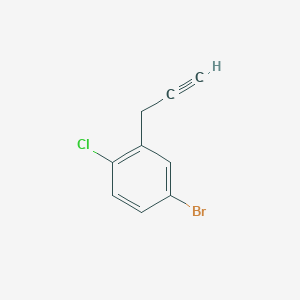
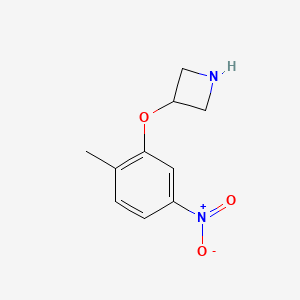
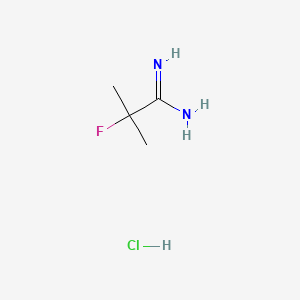
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-5-methylhexanoic acid](/img/structure/B13597512.png)
![[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride](/img/structure/B13597521.png)





